Structural and Physicochemical Divergence from the Prototypic CB1 Allosteric Modulator GAT211
The target compound differs structurally from GAT211 (3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole) by possessing a p-tolyl group at the indole C2 position instead of phenyl, and a p-chlorophenyl group on the nitroethyl side chain instead of unsubstituted phenyl. This substitution pattern increases computed lipophilicity by approximately 1.5 log units (XLogP3 6.2 versus 4.7 for GAT211) and adds 48.5 Da to the molecular weight, which may influence membrane permeability and protein binding [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 6.2; Molecular Weight = 390.9 g/mol; tPSA = 61.6 Ų |
| Comparator Or Baseline | GAT211 (CAS 102704-40-5): XLogP3 = 4.7; Molecular Weight = 342.4 g/mol; tPSA = 61.6 Ų |
| Quantified Difference | Δ XLogP3 = +1.5; Δ MW = +48.5 Da; Δ tPSA = 0 Ų |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
Enhanced lipophilicity can critically affect assay solubility, non-specific binding, and off-target promiscuity, making the target compound a distinct chemical probe from GAT211 for SAR studies.
- [1] PubChem Compound Summary for CID 3396223. Computed Descriptors. View Source
- [2] PubChem Compound Summary for GAT211 (CID 4030237). Computed Descriptors. View Source
